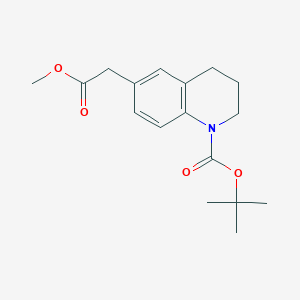

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-9-5-6-13-10-12(7-8-14(13)18)11-15(19)21-4/h7-8,10H,5-6,9,11H2,1-4H3 |

InChI Key |

UTIJYTGFDNFMHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dihydroquinoline Core and Carbamate Protection

The dihydroquinoline scaffold is often prepared by reduction or cyclization methods starting from quinoline or isoquinoline derivatives. The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.

- Starting from 6-amino-3,4-dihydroisoquinoline, catalytic hydrogenation is used to reduce the isoquinoline to the tetrahydro form.

- The amine is then reacted with di-tert-butyl dicarbonate in an organic solvent such as DMF at elevated temperature (~100 °C) for several hours (e.g., 3.5 h).

- The reaction mixture is poured into water, and the precipitate is filtered and washed to isolate the tert-butyl carbamate-protected intermediate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | Catalytic hydrogenation of 6-amino-isoquinoline | - | Melting point change confirms reduction |

| Protection | Di-tert-butyl dicarbonate, DMF, 100 °C, 3.5 h | ~24 | Isolated by filtration and washing |

This method is supported by experimental data showing successful Boc protection of the amino group on the dihydroisoquinoline ring.

Introduction of the 2-Methoxy-2-oxoethyl Side Chain

The 2-methoxy-2-oxoethyl substituent is typically introduced via alkylation or acylation reactions using appropriate activated esters or halides.

- Use of iodoacetic acid derivatives or activated esters (e.g., N-hydroxysuccinimide esters) to introduce the methoxycarbonyl group.

- Reaction with the Boc-protected dihydroquinoline under mild base conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane or DMF.

- Stirring at room temperature or slightly elevated temperatures for several hours to ensure complete substitution.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | 2-Iodoacetic acid + N-hydroxysuccinimide, THF | - | Formation of activated ester intermediate |

| Coupling | Boc-protected dihydroquinoline + activated ester, triethylamine, DCM, 25 °C, 0.5-24 h | Moderate to good | Purification by preparative TLC or chromatography |

This method is consistent with procedures reported for similar esterifications and amide bond formations involving dihydroquinoline derivatives.

Alternative Synthetic Routes and Key Reaction Conditions

- Wittig-type reactions : Some syntheses employ triphenylphosphonium salts and Wittig reactions to install side chains on the quinoline ring, followed by carbamate protection.

- Palladium-catalyzed coupling : Pd-catalyzed reactions with acrylates or other activated alkenes can be used to functionalize the quinoline core before carbamate protection.

- Use of Boc2O for carbamate formation : Boc protection is typically performed at low to room temperature over extended periods (up to 16 h) to ensure selectivity and yield.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR and IR Spectroscopy : The synthesized compounds show characteristic signals confirming the presence of the tert-butyl carbamate group and the methoxycarbonyl side chain. For example, 1H NMR signals for tert-butyl protons appear as singlets near 1.4 ppm, and methoxy protons near 3.7 ppm.

- Purity and Yield : Yields vary depending on the step and conditions, with Boc protection often yielding around 24%, while coupling reactions can achieve moderate to good yields.

- Reaction Times and Temperatures : Extended reaction times (up to 16 h) and controlled temperatures (room temperature to 100 °C) are critical for optimal yields and selectivity.

- Purification : Flash chromatography and preparative TLC are commonly used to isolate pure products.

Chemical Reactions Analysis

Ester Functionalization

The methoxy-oxoethyl side chain undergoes hydrolysis or transesterification:

-

Hydrolysis : Treatment with aqueous NaOH in THF/MeOH converts the ester to a carboxylic acid .

-

Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of catalytic acid yields ethyl esters .

Table 2: Ester Modification Reactions

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydrolysis | NaOH, THF/H2O | 25°C, 12 h | 6-(2-Carboxyethyl)-THQ derivative | 78 |

| Transesterification | EtOH, H2SO4 | Reflux, 6 h | Ethyl ester analog | 65 |

C–H Functionalization at the Dihydroquinoline Core

The 3,4-dihydroquinoline ring undergoes electrophilic substitution or alkylation:

-

Friedel-Crafts Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) using AlCl3 in CS2 to introduce substituents at the 7-position .

-

Boc-Protection/Deprotection : Sequential Boc protection and deprotection enable regioselective functionalization .

Table 3: Alkylation Reactions

| Electrophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | AlCl3 | CS2 | 0→25 | 72 |

| Allyl iodide | BF3·Et2O | DCM | –78→25 | 68 |

-Sigmatropic Rearrangement

Analogous N-aryl O-cyclopropyl hydroxamates undergo -rearrangements to form 2-hydroxy-tetrahydroquinolines . While direct data for this compound is unavailable, similar reactivity is anticipated:

-

Conditions : Et3N in trifluoroethanol (TFE) at 25°C for 26 hours.

-

Outcome : Rearrangement to a fused heterocycle with a hydroxy group .

Table 4: Rearrangement Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et3N | TFE | 26 | 66 |

| DIPEA | TFE | 34 | 62 |

Oxidation and Reduction

-

Oxidation : MnO2 or PCC oxidizes the tetrahydroquinoline ring to a quinoline .

-

Reduction : NaBH4 or LiAlH4 reduces the ester to a primary alcohol .

Key Insights from Structural Analogs

-

Solvent Effects : Toluene and TFE maximize yields in sigmatropic rearrangements, while polar aprotic solvents (e.g., DMF) lead to side reactions .

-

Electronic Effects : Electron-deficient aryl groups slow rearrangement kinetics .

-

Regioselectivity : Steric and electronic factors (e.g., Cbz vs. Boc groups) influence product distribution in multi-step cascades .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, studies have shown that derivatives of this compound can interfere with the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, which is crucial in various cancers .

Case Study Example :

A study demonstrated that a related compound inhibited the proliferation of HT-29 colon cancer cells through a dose-dependent mechanism. This suggests that this compound could potentially be developed as an anticancer agent .

2. Antioxidant Properties

The antioxidant capabilities of this compound may contribute to its therapeutic effects. Antioxidants play a vital role in reducing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Compounds with similar structures have been shown to scavenge free radicals effectively .

1. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could potentially inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of PI3K/AKT pathway | |

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Inhibition of cyclin-dependent kinases |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving quinoline derivatives and methoxy compounds. The ability to modify the structure allows for the exploration of different derivatives that may enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical properties and biological activity. Below is a comparative analysis of Compound A with key analogs:

Table 1: Substituent and Functional Group Comparisons

Physicochemical Properties

- Polarity: The 2-methoxy-2-oxoethyl group in Compound A enhances polarity compared to non-ester analogs (e.g., cyclohexylmethyl in ), improving aqueous solubility but reducing membrane permeability.

- Lipophilicity : The tert-butyl group increases logP, balancing the ester's polarity. This contrasts with halogenated derivatives (e.g., fluoro/iodo in ), which exhibit higher logP due to halogen atoms.

- Stability : The ester in Compound A may hydrolyze under acidic/basic conditions, unlike stable ethers (e.g., 3-methoxybenzyl in ) or halogens.

Key Research Findings

Synthetic Flexibility : Position 6 substitutions are achievable via diverse methods (Suzuki coupling, alkylation), enabling rapid analog generation .

Activity-Structure Relationships :

- Ester vs. Ketone : Ketone-containing analogs (e.g., 4-oxo derivatives in ) exhibit higher reactivity but lower metabolic stability.

- Aromatic vs. Aliphatic : Aromatic substituents (e.g., naphthalen-2-ylmethyl in ) enhance receptor binding affinity but may increase toxicity.

Enantioselectivity : Chiral analogs (e.g., pyrrolidinyl-pentenyl in ) achieve >90% enantiomeric excess (ee), critical for targeted drug design .

Biological Activity

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)OC |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity and influencing cellular pathways. Notably, it has been suggested that similar quinoline derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby exhibiting anticancer properties .

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer potential. A study evaluating various 4-oxoquinoline derivatives demonstrated that certain compounds exhibited cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells. For instance, derivatives similar to tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline were found to inhibit the growth of gastric cancer cells effectively .

Case Study: Cytotoxicity Evaluation

The cytotoxic effects of related quinoline derivatives were assessed using the MTT assay across different cancer cell lines:

| Compound ID | Cell Line | IC50 (µM) | Hemolytic Activity |

|---|---|---|---|

| 16b | Gastric (ACP03) | <20 | None |

| 17b | Colon (HCT-116) | <20 | None |

The results indicated that these compounds could serve as leads for the development of new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with related compounds is essential:

| Compound Name | Key Feature |

|---|---|

| tert-Butyl 6-(2-ethoxy-2-oxoethyl)-3,4-dihydroquinoline | Ethoxy group instead of methoxy |

| tert-Butyl 6-(2-hydroxy-2-oxoethyl)-3,4-dihydroquinoline | Hydroxy group may enhance reactivity |

| tert-Butyl 6-(2-chloro-2-oxoethyl)-3,4-dihydroquinoline | Chlorine substitution may alter activity |

The presence of the methoxy group in tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline enhances its solubility and may influence its interaction with biological targets compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate, and how can high yield and purity be ensured?

- Methodology : A common approach involves palladium-catalyzed cross-coupling reactions. For example, a tert-butyl-protected bromo-dihydroquinoline precursor is reacted with a methoxy-oxoethyl moiety under Suzuki-Miyaura conditions. Key steps include:

- Use of tris(dibenzylideneacetone)dipalladium(0) and a phosphine ligand (e.g., 2-(di-tert-butylphosphino)-1-phenylindole) in anhydrous DMF .

- Reaction optimization at 100°C for 2 hours, followed by extraction with diethyl ether and purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient), yielding ~66% .

- Characterization : Confirm structure via ¹H NMR (e.g., δ 9.82 ppm for aldehyde protons), ¹³C NMR (e.g., carbonyl signals at δ 201.8 ppm), and HRMS (calculated [M+Na]⁺ for C₁₇H₂₃NO₃) .

Q. How is the structural integrity of this compound validated during synthesis?

- Analytical Techniques :

- TLC : Monitor reaction progress (e.g., Rf = 0.30 in hexane/ethyl acetate 4:1) .

- NMR : Assign peaks to confirm regiochemistry (e.g., tert-butyl protons at δ 1.52 ppm, methoxy group at δ 3.69 ppm) .

- Mass Spectrometry : ESI-HRMS matches theoretical m/z values within 1 ppm error .

- Purity : Ensure >95% purity via reverse-phase HPLC or SFC (for enantiomeric excess determination) .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of derivatives of this compound?

- Chiral Catalysis : Use iridium-catalyzed asymmetric amination or titanium-mediated sulfinamide coupling. For example:

- (R)-tert-butanesulfinamide and Ti(OEt)₄ form chiral imine intermediates, enabling diastereoselective reduction with NaBH₄ (yield: 25–44%, ee: 92%) .

- Ru(II)-catalyzed asymmetric transfer hydrogenation with dynamic kinetic resolution (DKR) achieves cis-3-fluoro derivatives (74% yield, high diastereomeric ratio) .

Q. How can contradictory NMR data for similar dihydroquinoline derivatives be resolved?

- Case Study : Conflicting ¹³C NMR signals (e.g., δ 188.3 vs. 188.1 ppm for fluorinated ketones) may arise from dynamic effects or crystallographic disorder. Solutions include:

- Variable-temperature NMR to assess conformational exchange .

- X-ray crystallography to confirm solid-state structure and assign solution-phase signals .

- Best Practices : Compare data across multiple solvents (CDCl₃ vs. DMSO-d6) and use DEPT/HSQC for ambiguous carbon assignments .

Q. What role does the tert-butyl carbamate group play in modulating biological activity (e.g., opioid receptor binding)?

- SAR Insights :

- The tert-butyl group enhances metabolic stability and bioavailability by shielding the carbamate from esterase cleavage .

- Substitutions at the 6-position (e.g., cyclohexylmethyl, indenyl) optimize µ-opioid receptor (MOR) agonism while reducing δ-opioid receptor (DOR) cross-reactivity .

- Experimental Design :

- Radioligand binding assays (IC₅₀ values) and functional cAMP assays to quantify MOR/DOR efficacy .

- MD simulations to model ligand-receptor interactions, focusing on hydrophobic pockets accommodating the tert-butyl group .

Q. How can stability issues (e.g., hydrolytic degradation) be mitigated during storage and handling?

- Storage Conditions : Store at 2–8°C in sealed, desiccated containers to prevent moisture ingress .

- Stability Testing :

- Accelerated degradation studies in buffered solutions (pH 1–10) monitored by LC-MS to identify labile sites (e.g., ester or carbamate hydrolysis) .

- Lyophilization for long-term storage if aqueous solubility permits .

Methodological Considerations

- Contradictory Data : Cross-validate synthetic protocols from independent sources. For example, Pd-catalyzed methods may offer higher reproducibility than Ti-mediated reactions due to fewer moisture-sensitive steps.

- Safety : Follow GHS guidelines (H302, H315, H319) for handling; use PPE and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.